N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-16(20)18-14-10-12(9-8-11(14)2)17-19-13-6-4-5-7-15(13)21-17/h4-10H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYOFVBUNKDBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting benzothiazole derivative is then reacted with a suitable acylating agent to introduce the propanamide group. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel condensation: This involves the reaction of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Microwave irradiation: This method uses microwave energy to accelerate the reaction process.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Cyclization: This reaction involves the formation of a ring structure from a linear precursor.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division. Additionally, these compounds can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide can be compared with other benzothiazole derivatives, such as:
- N-(1,3-benzothiazol-2-yl)propanamide
- N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
- N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
These compounds share similar structural features but may differ in their biological activities and applications. For example, N-(1,3-benzothiazol-2-yl)propanamide has been studied for its antimicrobial properties, while N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has shown potential as an anti-inflammatory agent .
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